N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine
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Description
N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine is a useful research compound. Its molecular formula is C15H18N4O6 and its molecular weight is 350.331. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Cyclohexanespiro-3'-oxaziridine demonstrates the potential for transferring its NH group to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds such as azines, hydrazines, and N-aminopeptides. This methodology showcases the utility of electrophilic amination in constructing complex nitrogenous architectures, which could be related to the synthesis or functionalization of compounds like N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine (Andreae & Schmitz, 1991).
Anionic Polymerization of Caprolactam
The study on the anionic polymerization of caprolactam and subsequent transformations of 3-oxoamide structures provides insights into the chemical behavior of amide and cyclohexylidene groups under polymerization conditions. Such research underscores the importance of understanding the reactivity of specific functional groups in the development of polymeric materials, which may inform the handling and potential applications of compounds like this compound (Bukac̆ & Šebenda, 2007).
Cyclization to Octahydrophenanthrene Derivatives
Cyclization reactions, such as the transformation of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to octahydrophenanthrene derivatives, highlight the potential of cyclohexylidene compounds to serve as precursors in the synthesis of complex cyclic structures. This example illustrates the broader utility of similar compounds in synthetic organic chemistry for constructing pharmacologically relevant frameworks (Wilamowski et al., 1995).
Base-Catalysed Aromatic Nucleophilic Substitution
The study of base-catalyzed nucleophilic substitution reactions involving O-(2,4-dinitrophenyl) substituted cyclohexanone oxime provides a basis for understanding the reactivity of dinitrophenyl and cyclohexylidene functionalities under nucleophilic conditions. This research can be applied to predict the behavior of this compound in similar reactions (Jain, Gupta, & Kumar, 1990).
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6/c1-2-16-15(20)25-17-13-6-4-3-5-11(13)12-8-7-10(18(21)22)9-14(12)19(23)24/h7-9,11H,2-6H2,1H3,(H,16,20)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCLVOGEFQVXAU-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C1CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C/1\CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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